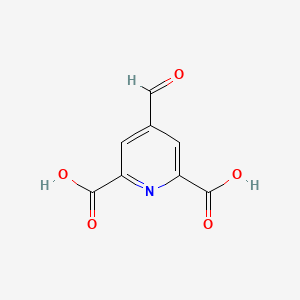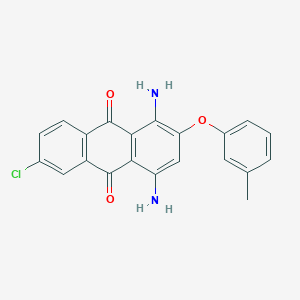
9-Bromo-10-(4-chlorophenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-(4-chlorophenyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound this compound is characterized by the presence of a bromine atom at the 9th position and a chlorophenyl group at the 10th position of the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-chlorophenyl)anthracene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. In this method, 9-bromoanthracene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
9-Bromo-10-(4-chlorophenyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anthracene derivatives.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
科学的研究の応用
9-Bromo-10-(4-chlorophenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 9-Bromo-10-(4-chlorophenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons. This property is exploited in various applications such as OLEDs and fluorescent probes .
類似化合物との比較
Similar Compounds
- 9-Bromo-10-(4-methoxyphenyl)anthracene
- 9-Bromo-10-(4-nitrophenyl)anthracene
- 9-Bromo-10-(4-phenyl)anthracene
Uniqueness
9-Bromo-10-(4-chlorophenyl)anthracene is unique due to the presence of both bromine and chlorophenyl groups, which impart distinct photophysical properties. Compared to other similar compounds, it exhibits different absorption and emission spectra, making it suitable for specific applications in optoelectronics and fluorescence-based studies .
特性
分子式 |
C20H12BrCl |
|---|---|
分子量 |
367.7 g/mol |
IUPAC名 |
9-bromo-10-(4-chlorophenyl)anthracene |
InChI |
InChI=1S/C20H12BrCl/c21-20-17-7-3-1-5-15(17)19(13-9-11-14(22)12-10-13)16-6-2-4-8-18(16)20/h1-12H |
InChIキー |
PGEUNRGGMJOLIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


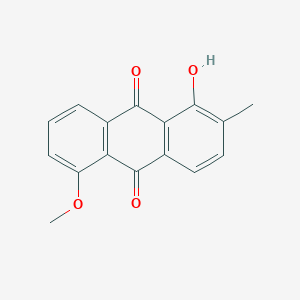
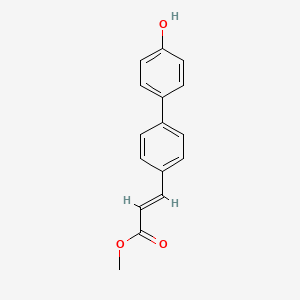

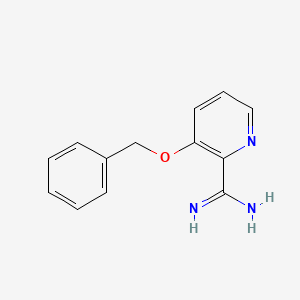
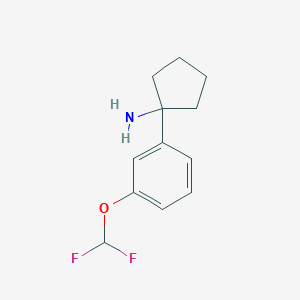
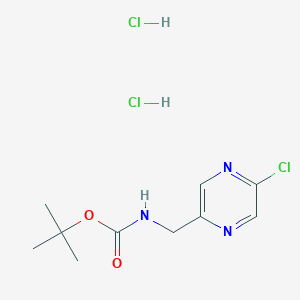
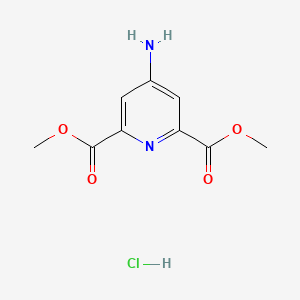
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

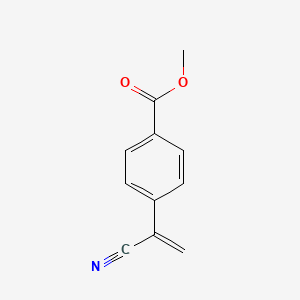
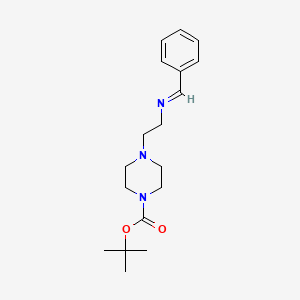
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
